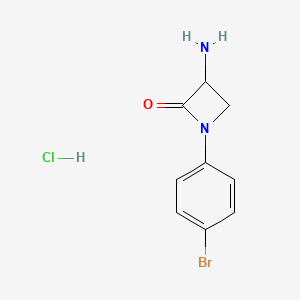

3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride

Description

Properties

IUPAC Name |

3-amino-1-(4-bromophenyl)azetidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O.ClH/c10-6-1-3-7(4-2-6)12-5-8(11)9(12)13;/h1-4,8H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBOZQLTOXMAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1C2=CC=C(C=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride typically involves the reaction of 4-bromobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the azetidinone ring. The final product is obtained by treating the azetidinone with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Phenyl derivatives.

Substitution: Azido and cyano derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of 3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride typically involves the reaction of 4-bromobenzaldehyde with an appropriate amine, forming an imine intermediate that undergoes cyclization under acidic conditions to yield the azetidinone ring. The final product is obtained by treating the azetidinone with hydrochloric acid to form the hydrochloride salt.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various organic reactions, including:

- Oxidation : Producing nitroso and nitro derivatives.

- Reduction : Yielding phenyl derivatives.

- Substitution : Leading to azido and cyano derivatives.

Biology

The compound is being studied for its potential biological activities , including:

- Antimicrobial Properties : Research indicates effectiveness against various bacterial strains.

- Anticancer Activity : Potential to inhibit cancer cell proliferation through modulation of receptor functions and enzymatic activities.

- Mechanism of Action : The azetidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function .

Medicine

In medicinal chemistry, ongoing research explores its role as a pharmaceutical intermediate . The compound's ability to form hydrogen bonds due to its amino group and participate in hydrophobic interactions because of the bromophenyl group enhances its therapeutic potential .

Industry

The compound finds applications in the production of specialty chemicals and materials with specific properties. Its unique reactivity makes it valuable for developing new catalysts and materials.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

- Anticancer Properties : Research findings suggest that this compound may inhibit cancer cell growth through mechanisms involving receptor modulation and enzyme inhibition. This opens avenues for developing new cancer therapies .

- Cholesterol Absorption Inhibition : Some studies indicate its potential role in modulating cholesterol absorption, which could be beneficial for managing cardiovascular diseases .

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

3-Amino-1-(4-fluorophenyl)azetidin-2-one Hydrochloride

- Structural Difference : Bromine (Br) is replaced by fluorine (F).

- Lipophilicity: Bromine’s larger atomic radius contributes to higher lipophilicity (logP) compared to fluorine, influencing membrane permeability and solubility. Molecular Weight: Fluorine reduces the molecular weight (MW ≈ 247.66 g/mol) compared to the brominated analog .

1-(4-Bromophenyl)cycloheptan-1-amine Hydrochloride

- Structural Difference: Azetidinone ring replaced by a cycloheptane ring.

- Impact: Ring Strain: The cycloheptane ring lacks the strain of the β-lactam, improving stability but reducing reactivity.

Heterocyclic Core Modifications

3-Amino-1-(4-methoxyphenyl)piperidin-2-one

- Structural Difference: Azetidinone replaced by a six-membered piperidinone ring; bromine replaced by methoxy (OCH₃).

- Impact: Ring Size: The piperidinone’s reduced ring strain enhances thermal stability but diminishes electrophilicity. Solubility: Methoxy groups improve aqueous solubility compared to bromine. MW: Higher molecular weight (220.27 g/mol) due to the piperidinone core .

Functional Group Variations

2-Amino-N-(3-cyanophenyl)acetamide Hydrochloride

- Structural Difference: Azetidinone replaced by an acetamide backbone; bromophenyl replaced by cyanophenyl.

- Impact: Hydrogen Bonding: The cyano group acts as a hydrogen-bond acceptor, competing with the amino group, which may affect crystal packing . Reactivity: The nitrile group offers distinct reactivity (e.g., hydrolysis to carboxylic acids) compared to bromine .

Biological Activity

3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with appropriate amines and isocyanates to form the azetidinone ring. The resulting compound is then crystallized as its hydrochloride salt for enhanced stability and solubility.

Antimicrobial Activity

Research indicates that azetidinone derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various azetidinones against a range of bacterial strains using the broth micro-dilution method. The results showed that this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 μg/mL |

| Escherichia coli | 256 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound's structural features contribute to its efficacy against resistant bacterial strains, making it a candidate for further development in antimicrobial therapies .

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays, including DPPH radical scavenging and ferric reducing power tests. The compound exhibited strong antioxidant activity, comparable to standard antioxidants like ascorbic acid. This property may be attributed to the presence of electron-donating groups in its structure, which facilitate the neutralization of free radicals .

Anticancer Activity

In vitro studies have shown that azetidinone derivatives possess cytotoxic effects against cancer cell lines. Specifically, this compound was tested against the MCF-7 breast cancer cell line. The results indicated a high percentage of inhibition in cell viability at varying concentrations:

| Concentration (μM) | % Cell Viability Inhibition |

|---|---|

| 0.1 | 89.84% |

| 0.5 | 90.56% |

| 1 | 93.14% |

| 2 | 94.76% |

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and structure-activity relationships (SAR) .

Structure-Activity Relationship (SAR)

The biological activity of azetidinone derivatives is heavily influenced by their structural modifications. In particular:

- Electron-Withdrawing Groups (EWGs) : The presence of EWGs such as nitro or halogens at specific positions enhances antimicrobial and anticancer activities.

- Substituent Variations : Modifications on the phenyl ring can significantly affect potency; for instance, para-substituted derivatives often show improved biological profiles compared to ortho or meta substitutions .

Case Studies

A recent case study focused on the synthesis and evaluation of various substituted azetidinones found that compounds with specific functional groups exhibited enhanced biological activities. For instance, derivatives containing halogens at the para position demonstrated increased efficacy against both bacterial strains and cancer cells.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-closing reactions involving 4-bromophenyl precursors. Optimization strategies include adjusting reaction temperature (e.g., cryogenic conditions for azetidinone ring formation) and using catalysts like triethylamine to enhance nucleophilicity. Purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the azetidinone ring structure (δ ~4.5 ppm for β-lactam protons) and the 4-bromophenyl group (aromatic protons at δ ~7.2–7.8 ppm). Infrared (IR) spectroscopy identifies the carbonyl stretch (C=O at ~1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns due to bromine .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed using graph set analysis, and what implications do these patterns have on its physicochemical properties?

- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) identifies hydrogen-bonding motifs (e.g., N–H⋯O interactions between the amino group and carbonyl oxygen). These patterns influence solubility, melting point, and stability. X-ray diffraction data refined via SHELXL can reveal intermolecular interactions, with ORTEP-3 used to visualize hydrogen-bond networks .

Q. What strategies are recommended for resolving contradictions between computational modeling predictions and experimental crystallographic data for this azetidinone derivative?

- Methodological Answer : Discrepancies in bond angles or torsion strains may arise from neglecting solvent effects in simulations. Refine computational models using density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) and compare against SHELXL-refined X-ray data. Validate hydrogen-bond geometries using Mercury software to reconcile theoretical and experimental results .

Q. How does deuteration at specific positions affect the molecular stability and reactivity of this compound, and what isotopic labeling techniques are suitable for such modifications?

- Methodological Answer : Deuteration of the amino group (e.g., replacing NH₂ with ND₂) reduces proton exchange rates, enhancing NMR signal resolution. Use deuterated reagents (e.g., D₂O) in reductive amination steps. Stability studies under accelerated degradation conditions (40°C/75% RH) can assess isotopic effects on shelf life .

Safety and Experimental Design

Q. What are the acute toxicity profiles of structurally similar bromophenyl compounds, and how should these inform safety protocols in laboratory handling?

- Methodological Answer : Analogues like 2-Amino-4'-bromopropiophenone hydrochloride show acute toxicity in mice (LD₅₀: 150 mg/kg, intravenous). Implement strict PPE (gloves, goggles) and fume hood use during synthesis. Monitor for neurotoxic effects via in vitro assays (e.g., SH-SY5Y cell viability) before scaling reactions .

Q. What experimental conditions are critical for maintaining the stability of this compound during long-term storage?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the β-lactam ring. Conduct stability-indicating HPLC analyses (e.g., C18 column, 0.1% TFA in mobile phase) to detect degradation products. Avoid exposure to moisture or strong acids/bases .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound across different studies?

- Methodological Answer : Variations may stem from polymorphic forms or impurities. Characterize batches via differential scanning calorimetry (DSC) to identify polymorphs. Cross-validate NMR and IR data against certified reference standards (e.g., LGC UKAS-certified materials) to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.